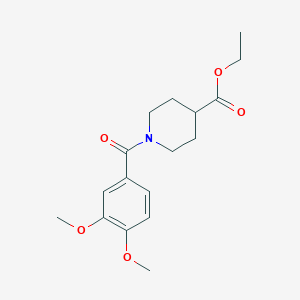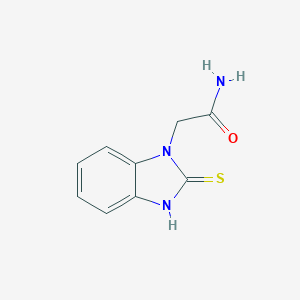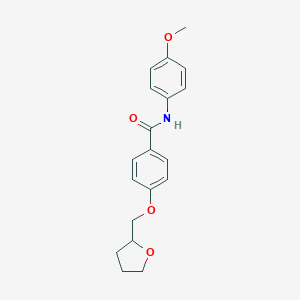
tert-butyl 2-ethyl-6-methylphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 2-ethyl-6-methylphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-ethyl-6-methylphenyl)carbamate typically involves the reaction of 2-ethyl-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-ethyl-6-methylphenol+tert-butyl chloroformate→tert-butyl (2-ethyl-6-methylphenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2-ethyl-6-methylphenyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
-
Oxidation: : tert-butyl 2-ethyl-6-methylphenylcarbamate can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols depending on the reaction conditions.
-
Substitution: : Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols replace the tert-butyl group, forming new carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones, oxidized phenyl derivatives.
Reduction: Amines, alcohols.
Substitution: New carbamate derivatives with varied substituents.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (2-ethyl-6-methylphenyl)carbamate is used as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, making it useful in multi-step synthetic processes.
Biology
In biological research, this compound is studied for its potential as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Medicine
In medicine, derivatives of tert-butyl (2-ethyl-6-methylphenyl)carbamate are explored for their potential as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in the production of high-performance materials.
作用機序
The mechanism of action of tert-butyl (2-ethyl-6-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved may include signal transduction cascades, where the inhibition of a key enzyme leads to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
- Tert-butyl (2-methylphenyl)carbamate
- Tert-butyl (4-methylphenyl)carbamate
- Tert-butyl (2,6-dimethylphenyl)carbamate
Uniqueness
tert-butyl 2-ethyl-6-methylphenylcarbamate is unique due to the presence of both ethyl and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications compared to its analogs.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
tert-butyl N-(2-ethyl-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-6-11-9-7-8-10(2)12(11)15-13(16)17-14(3,4)5/h7-9H,6H2,1-5H3,(H,15,16) |
InChIキー |
OGVZYMMKCAHSRE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)OC(C)(C)C)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)

![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B249983.png)
![Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
![Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249985.png)
